

physicochemical properties of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

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An In-depth Technical Guide to the Physicochemical Properties of **7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid**

Introduction: Unveiling a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.^{[1][2]} Its rigid, planar structure and versatile substitution patterns make it an ideal framework for designing novel therapeutic agents. This guide focuses on a specific derivative, **7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid**, providing a comprehensive analysis of its fundamental physicochemical properties. Understanding these characteristics is paramount for drug development professionals, as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and ultimate therapeutic efficacy.

This document moves beyond a simple data sheet, offering insights into the causality behind experimental choices and providing robust, field-proven protocols for the empirical determination of these critical parameters.

Core Molecular and Structural Data

A precise understanding of the molecule's basic identity is the foundation of all further physicochemical characterization. The fundamental properties of **7-Chloroimidazo[1,2-**

a]pyridine-2-carboxylic acid are summarized below.

Property	Value	Source
IUPAC Name	7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid	[3]
CAS Number	1020038-42-9	[3]
Molecular Formula	C ₈ H ₅ ClN ₂ O ₂	[3]
Molecular Weight	196.59 g/mol	[4]
Canonical SMILES	<chem>C1=CC2=C(C=C1Cl)N=C(N2C=C2)C(=O)O</chem>	[3]
InChI Key	BEFUOITXMRTRQ-UHFFFAOYSA-N	[3]

Summary of Key Physicochemical Properties

The following table provides a high-level overview of the essential physicochemical data for **7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid**. It is important to note that while some data is available from suppliers, key experimental values such as pKa and logP are not readily published and must be determined empirically. The subsequent sections provide detailed protocols for this purpose.

Parameter	Value / Expected Range	Significance in Drug Development
Appearance	Pale cream powder	Basic quality control, indicator of purity.
Aqueous Solubility	pH-dependent; low in acidic pH, higher in neutral to basic pH	Affects dissolution, bioavailability, and formulation options.
Acidity / Basicity (pKa)	Expected pKa ₁ ~2-4 (Carboxylic Acid); pKa ₂ ~4-6 (Pyridine N)	Governs ionization state, which impacts solubility, permeability, and receptor binding.
Lipophilicity (logP)	Predicted: 1.0 - 2.5	Influences membrane permeability, plasma protein binding, and metabolism.

In-Depth Analysis and Experimental Protocols

This section delves into the most critical physicochemical parameters, providing both the theoretical grounding for expected values and detailed, self-validating experimental protocols for their determination.

Acidity and Basicity (pKa): The Key to pH-Dependent Behavior

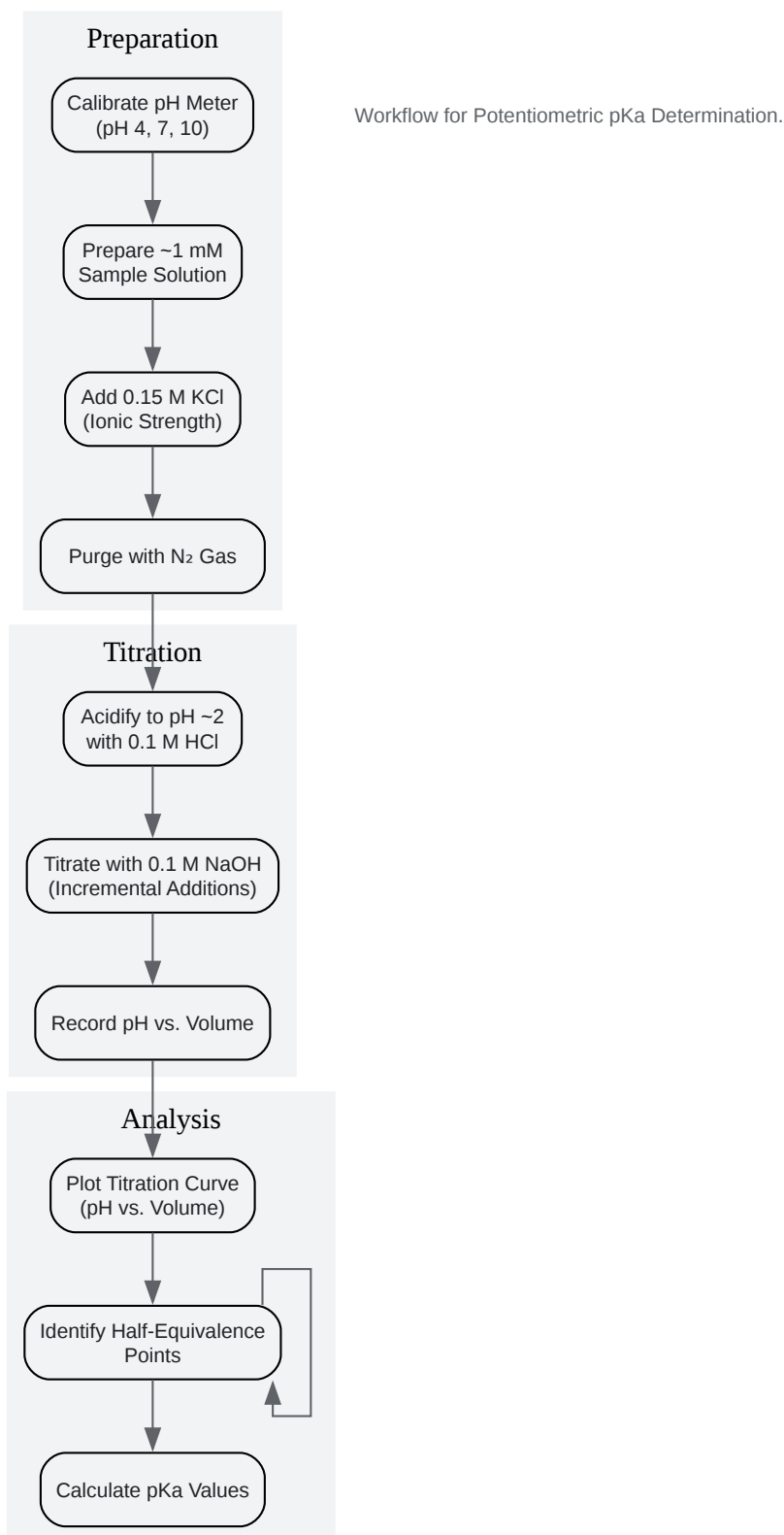
Expertise & Experience: The ionization state of a molecule is arguably one of its most important properties. For **7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid**, two primary ionizable centers exist: the acidic carboxylic acid group and the basic pyridine-like nitrogen of the imidazopyridine ring. The equilibrium between the neutral, cationic, anionic, and zwitterionic forms is dictated by the pKa of these groups and the pH of the surrounding medium. The electron-withdrawing effect of the chlorine atom at the 7-position is expected to slightly increase the acidity (lower the pKa) of the carboxylic acid and decrease the basicity (lower the pKa) of the heterocyclic nitrogen compared to their unsubstituted counterparts.^[5]

Trustworthiness (Protocol): Potentiometric Titration for pKa Determination

Potentiometric titration is the gold-standard method for accurately determining pKa values.^[6] It relies on monitoring pH changes as a precise volume of titrant (acid or base) is added to the sample solution.

Step-by-Step Methodology:

- **Instrument Calibration:** Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.^[6]
- **Sample Preparation:** Prepare a ~1 mM solution of the compound in deionized water or a suitable co-solvent if solubility is limited. A concentration of at least 10^{-4} M is required for sensitivity.^[6]
- **Ionic Strength Adjustment:** Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.^[6] This minimizes fluctuations in activity coefficients.
- **Inert Atmosphere:** Purge the solution with nitrogen gas before and during the titration. This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the compound's pKa.^[6]
- **Titration (Acidification):** Place the solution vessel on a magnetic stirrer and immerse the calibrated pH electrode. Acidify the solution to a starting pH of ~1.8-2.0 with 0.1 M HCl.
- **Titration (Basification):** Titrate the acidic solution by adding small, precise increments of 0.1 M NaOH. Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.^[6]
- **Data Analysis:** Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.^{[7][8]} Specialized software is typically used to calculate the inflection points and derive precise pKa values.
- **Replication:** Perform a minimum of three independent titrations to ensure the reliability and reproducibility of the results, reporting the average pKa and standard deviation.^[6]



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Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (logP): A Predictor of Membrane Permeability

Expertise & Experience: The octanol-water partition coefficient (logP) is the industry standard for measuring lipophilicity. It describes how a compound distributes itself between a nonpolar (octanol) and polar (aqueous) phase. This parameter is a crucial predictor of a drug's ability to cross biological membranes. Given its polar carboxylic acid function and relatively nonpolar heterocyclic core, **7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid** is expected to have a moderate logP value.

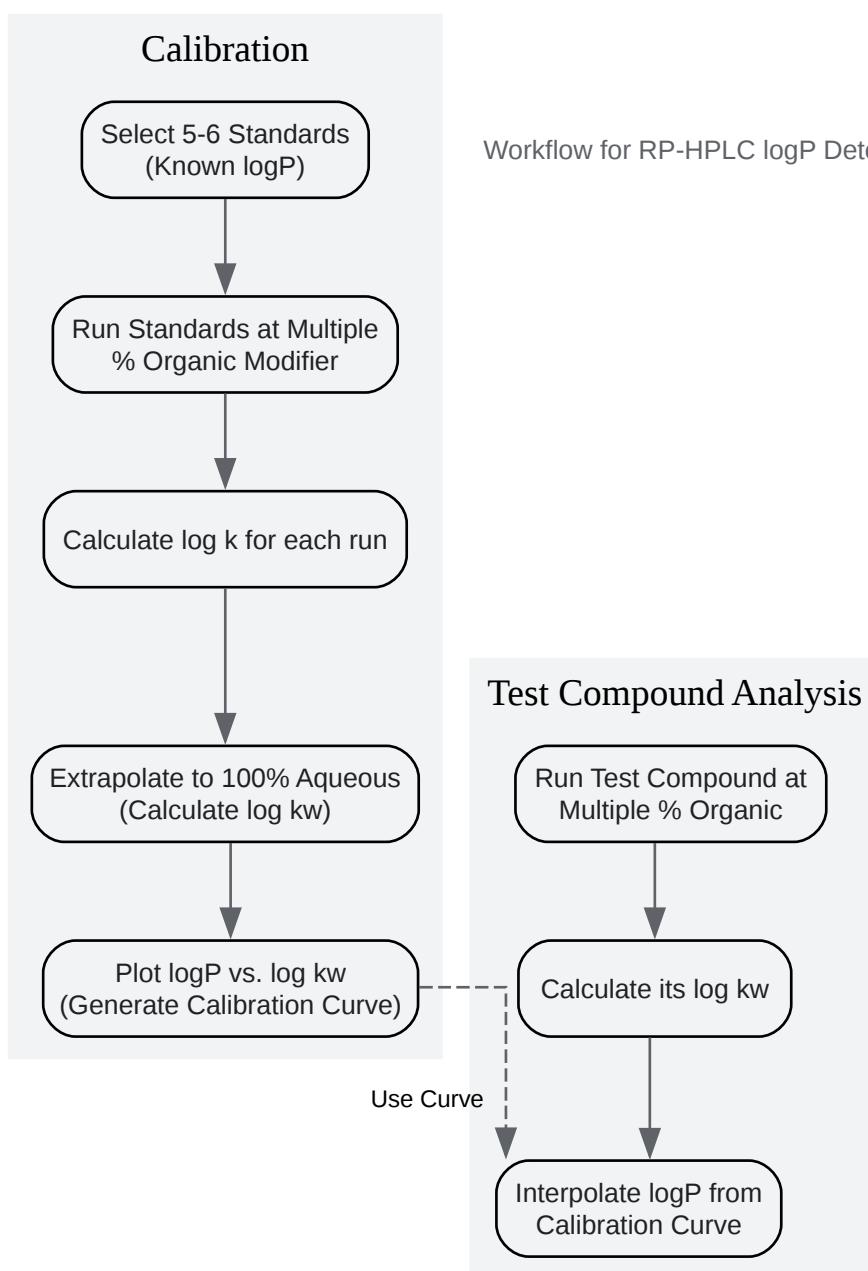
Trustworthiness (Protocol): logP Determination by Reverse-Phase HPLC

While the traditional shake-flask method is conceptually simple, it is labor-intensive and requires significant amounts of pure compound. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a widely accepted, high-throughput alternative that correlates a compound's retention time with its logP.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Step-by-Step Methodology:

- **System Setup:** Use a C18 reversed-phase column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.
- **Calibration Curve:** Prepare solutions of at least 5-6 commercially available compounds with well-established logP values that bracket the expected logP of the test compound.
- **Isocratic Elution:** Inject each standard compound onto the column using a series of isocratic mobile phase compositions (e.g., 40%, 50%, 60%, 70% methanol).
- **Calculate Retention Factor (k):** For each standard at each mobile phase composition, calculate the retention factor k using the formula: $k = (t_R - t_0) / t_0$, where t_R is the retention time of the compound and t_0 is the column dead time.
- **Extrapolate to log k_w :** For each standard, plot log k against the percentage of organic modifier. Extrapolate the resulting linear regression to 100% aqueous phase (0% modifier) to determine the log k_w value.[\[9\]](#)

- **Generate Calibration Plot:** Plot the known logP values of the standards against their calculated log kw values. This creates the master calibration curve for the system.
- **Analyze Test Compound:** Inject the **7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid** solution and determine its log kw value using the same procedure (steps 3-5).
- **Determine logP:** Using the calibration plot from step 6 and the log kw of the test compound, interpolate to find its experimental logP value.



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Caption: Workflow for RP-HPLC logP Determination.

Aqueous Solubility: A Gatekeeper for Bioavailability

Expertise & Experience: Solubility is a critical factor determining a drug's absorption and bioavailability.[12][13] For an ionizable compound like this one, aqueous solubility is highly pH-dependent. At a pH well below the carboxylic acid's pKa, the molecule will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the molecule deprotonates to form the more soluble carboxylate salt. Therefore, solubility should be assessed across a physiologically relevant pH range.

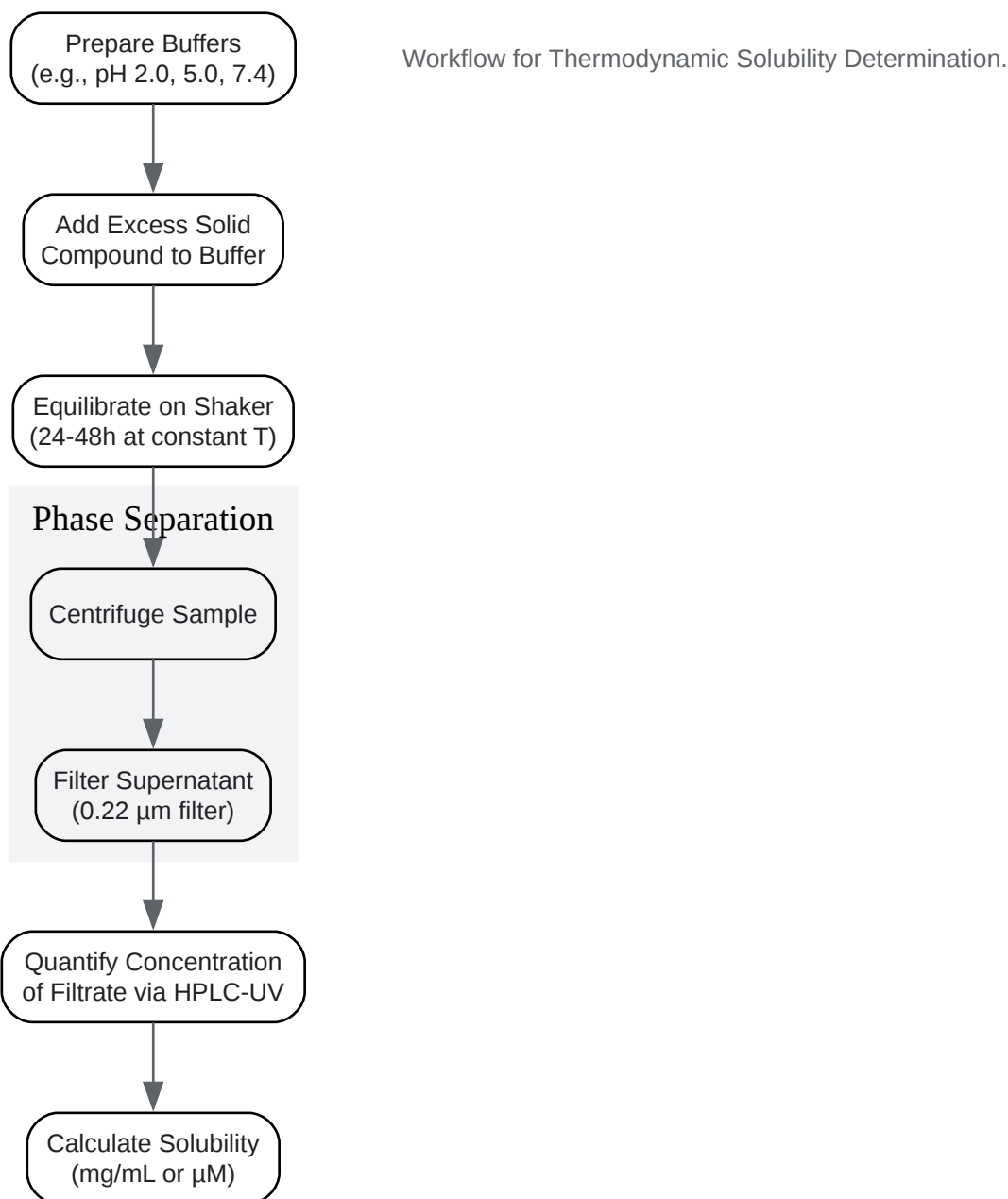
Trustworthiness (Protocol): Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the definitive technique for measuring thermodynamic (equilibrium) solubility.[14]

Step-by-Step Methodology:

- **Buffer Preparation:** Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
- **Sample Addition:** Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The excess solid is crucial to ensure that an equilibrium with the saturated solution is achieved.[14]
- **Equilibration:** Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding 0.22 µm filter.[13]
- **Quantification:** Accurately dilute an aliquot of the clear, saturated filtrate. Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or, more specifically and reliably, HPLC with UV detection.[13]

- Calculation: Calculate the solubility in units such as mg/mL or μM based on the measured concentration and dilution factor.



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Caption: Workflow for Thermodynamic Solubility Determination.

Spectral Properties for Structural Confirmation

Spectral analysis is indispensable for verifying molecular structure and ensuring sample purity. While specific spectra for this compound are not publicly available, the expected features based on its structure are described below.

- **¹³C NMR Spectroscopy:** The carbon spectrum provides a map of the carbon framework. Key expected signals include the carbonyl carbon of the carboxylic acid, which is highly deshielded and appears in the 160-185 ppm range.^{[15][16]} The remaining aromatic and heterocyclic carbons will appear further upfield.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is excellent for identifying functional groups. The spectrum of this compound would be characterized by:
 - A very broad O-H stretch from the carboxylic acid dimer hydrogen bonding, appearing from ~2500-3300 cm⁻¹.
 - A strong, sharp C=O (carbonyl) stretch, expected around 1680-1710 cm⁻¹ due to conjugation with the imidazopyridine ring.^{[15][17]}
 - Multiple C=N and C=C stretching vibrations from the aromatic rings in the 1450-1600 cm⁻¹ region.
- **Mass Spectrometry (MS):** Mass spectrometry confirms the molecular weight. In a high-resolution mass spectrum (HRMS), the compound would show a molecular ion peak corresponding to its exact mass (196.0094 for the C₈H₅³⁵ClN₂O₂ isotopologue). A characteristic fragmentation pattern would likely involve the loss of a carboxyl group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da).

Conclusion

The physicochemical properties of **7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid**—particularly its pKa, logP, and pH-dependent solubility—are defining characteristics that will govern its behavior in biological systems. The theoretical insights and robust experimental protocols provided in this guide equip researchers and drug development scientists with the necessary framework to accurately characterize this molecule. This empirical data is not merely academic; it is the essential foundation for rational drug design, enabling informed decisions in lead optimization, formulation development, and the prediction of in vivo performance.

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- To cite this document: BenchChem. [physicochemical properties of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1372585#physicochemical-properties-of-7-chloroimidazo-1-2-a-pyridine-2-carboxylic-acid]

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